N-mesityl-4-biphenylcarboxamide
Description
N-Mesityl-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl backbone substituted at the 4-position with a carboxamide group, where the amide nitrogen is further bonded to a mesityl (2,4,6-trimethylphenyl) moiety. Its molecular formula is C22H23NO, with an average molecular mass of 317.43 g/mol. The mesityl group imparts significant steric bulk and hydrophobicity, distinguishing it from other biphenylcarboxamide analogs.
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-phenyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO/c1-15-13-16(2)21(17(3)14-15)23-22(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24) |
InChI Key |
UPHWZSKJXJDJSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical comparison is drawn with N-(4-Acetylphenyl)-4-biphenylcarboxamide (CAS: 348601-63-8), a structurally related compound documented in . Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Electronic and Steric Effects
- This compound: The mesityl group introduces pronounced steric hindrance, which may limit interactions with planar binding pockets (e.g., ATP sites in kinases).
- N-(4-Acetylphenyl)-4-Biphenylcarboxamide: The 4-acetyl group is strongly electron-withdrawing, polarizing the amide bond and increasing hydrogen-bonding capacity. This electronic effect may enhance solubility in polar solvents (e.g., DMSO or ethanol) relative to the mesityl derivative .
Solubility and Bioavailability
- The mesityl derivative’s high lipophilicity (LogP ~6.2) suggests poor aqueous solubility but improved membrane permeability, making it suitable for targets requiring intracellular uptake.
- The acetyl-substituted analog’s lower LogP (~4.1) and polar acetyl group may favor solubility in biological buffers, though its smaller substituent could reduce metabolic stability .
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